N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
“N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an azetidine ring, and a pyrimidine ring. The sulfonyl group attached to the pyrrolidine ring would contribute to the three-dimensionality of the molecule .Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds, including analogs of N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, have been synthesized and evaluated for their biological activities. These compounds have shown potential in antimicrobial, antitubercular, and antitumor activities, indicating their relevance in the development of new therapeutic agents. For instance, compounds have been synthesized that exhibit in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains, as well as mycobacterium tuberculosis, which suggests their potential application in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Derivatives of the compound have been explored for their potential use as central nervous system (CNS) active agents, showing significant antidepressant and nootropic activities in preclinical studies. This highlights the compound's relevance in the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).
Herbicidal Activities
Some derivatives of this compound have been synthesized and shown to exhibit herbicidal activities, suggesting their potential application in agricultural chemistry for the development of new herbicides (Huazheng, 2011).
Antimicrobial Activity
The synthesis of new tricyclic compounds, including derivatives of this compound, has led to compounds with significant antimicrobial activity against a range of bacteria and fungi, indicating the compound's application in the development of new antimicrobial agents (Mittal & Sarode, 2011).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, compounds with a pyrrolidine ring have been found to have various biological activities .
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18(22-11-15(12-22)21-17-7-8-19-13-20-17)14-3-5-16(6-4-14)27(25,26)23-9-1-2-10-23/h3-8,13,15H,1-2,9-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKHPDFZOPHKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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